Cuspareine

Catalog No.
S13215572
CAS No.
442-33-1
M.F
C20H25NO2
M. Wt
311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cuspareine

CAS Number

442-33-1

Product Name

Cuspareine

IUPAC Name

(2S)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3,4-dihydro-2H-quinoline

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C20H25NO2/c1-21-17(12-10-16-6-4-5-7-18(16)21)11-8-15-9-13-19(22-2)20(14-15)23-3/h4-7,9,13-14,17H,8,10-12H2,1-3H3/t17-/m0/s1

InChI Key

MBIROIXKTFTFJX-KRWDZBQOSA-N

Canonical SMILES

CN1C(CCC2=CC=CC=C21)CCC3=CC(=C(C=C3)OC)OC

Isomeric SMILES

CN1[C@H](CCC2=CC=CC=C21)CCC3=CC(=C(C=C3)OC)OC

Cuspareine is a naturally occurring alkaloid classified within the tetrahydroquinoline family. It is primarily derived from the plant species Galipea officinalis, which is known for its medicinal properties. The compound has garnered interest due to its structural complexity and potential biological activities, particularly in the context of traditional medicine and modern pharmacology. Cuspareine exhibits a unique combination of nitrogen and carbon atoms arranged in a specific configuration, contributing to its biological activity and chemical reactivity.

Typical of tetrahydroquinoline derivatives. Key reactions involving cuspareine include:

  • Hydrogenation: The reduction of quinoline derivatives leads to the formation of cuspareine, often catalyzed by metals such as palladium or rhodium under specific conditions .
  • Alkylation: This involves the introduction of alkyl groups into the cuspareine structure, which can modify its biological properties and enhance its pharmacological profile .
  • Cyclization: Cuspareine can undergo cyclization reactions that lead to the formation of more complex structures, which may exhibit enhanced biological activities .

Cuspareine has demonstrated a range of biological activities, making it a subject of interest in pharmacological research:

  • Antiviral Properties: Recent studies have indicated that cuspareine may exhibit antiviral activity, particularly against viruses like SARS-CoV-2, suggesting potential applications in treating COVID-19 .
  • Antimicrobial Effects: The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Cytotoxicity: Preliminary investigations suggest that cuspareine may possess cytotoxic properties against certain cancer cell lines, warranting further exploration for cancer therapeutics .

The synthesis of cuspareine can be achieved through several methods, primarily focusing on asymmetric synthesis techniques:

  • Enantioselective Synthesis: This method involves using chiral catalysts to produce (−)-cuspareine with high enantiomeric purity. Various catalytic systems have been developed for this purpose, including iridium-catalyzed reactions .
  • Reduction of Quinolines: A common synthetic route involves the reduction of 2-substituted quinolines to yield cuspareine. This method often employs hydrogenation under controlled conditions to ensure selectivity and yield .
  • Domino Reactions: These reactions combine multiple steps into a single process, allowing for efficient synthesis of cuspareine from simpler precursors with high yields .

Cuspareine's unique properties lend it to various applications:

  • Pharmaceutical Development: Given its biological activities, cuspareine is being investigated for potential use in developing antiviral and anticancer drugs.
  • Natural Product Research: Its derivation from natural sources makes it a candidate for studies focused on natural product chemistry and ethnopharmacology.
  • Chemical Synthesis: Cuspareine serves as an important intermediate in synthesizing other complex organic molecules due to its reactive functional groups .

Studies on the interactions of cuspareine with biological targets are still emerging. Initial findings suggest that cuspareine may interact with specific receptors or enzymes involved in viral replication or cancer cell proliferation. Further research is needed to elucidate these interactions and their implications for therapeutic applications.

Cuspareine shares structural similarities with several other alkaloids, particularly those within the tetrahydroquinoline family. Here are some notable compounds:

Compound NameStructural FeaturesBiological Activity
AngustureineSimilar tetrahydroquinoline frameworkAntiviral and anticancer properties
GalipinineRelated structure with slight modificationsAntimicrobial activity
GalipeineClosely related alkaloidPotential cytotoxic effects

Uniqueness of Cuspareine

Cuspareine is distinguished by its specific stereochemistry and unique functional groups that confer distinct biological activities compared to its analogs. Its potential as an antiviral agent against COVID-19 further highlights its uniqueness among similar compounds.

Biosynthetic Pathways in Angostura trifoliata (Galipea officinalis)

The biosynthesis of cuspareine in Angostura trifoliata follows the established quinoline alkaloid biosynthetic pathway that characterizes the Rutaceae family [14] [30]. The biosynthetic origin of quinoline alkaloids, including cuspareine, derives from the aromatic amine anthranilic acid, which participates in tryptophan metabolism [30] [36]. This pathway represents a complex series of enzymatic transformations that ultimately yield the distinctive tetrahydroquinoline core structure characteristic of cuspareine [33] [35].

The initial stages of cuspareine biosynthesis involve the formation of tryptamine through the decarboxylation of tryptophan, followed by condensation with secologanin to produce strictosidine [36] [31]. Strictosidine serves as the central intermediate in both terpenoid indole and quinoline alkaloid biosynthesis, representing a critical branch point in the metabolic pathway [36]. The transformation of strictosidine to dihydrocorynantheine aldehyde occurs through the action of medium-chain alcohol dehydrogenases, which have been identified and characterized in related quinoline-producing species [33].

Table 3: Alkaloid Content in Angostura Bark (Galipea officinalis)

AlkaloidApproximate Content (% dry weight)Chemical Class
Cuspareine0.3-0.6Tetrahydroquinoline
Galipinine0.4-0.8Tetrahydroquinoline
Galipeine0.2-0.5Tetrahydroquinoline
Angustureine0.1-0.3Tetrahydroquinoline
CusparineTrace amountsQuinoline
GalipineTrace amountsQuinoline
GalipidineTrace amountsQuinoline
CusparidineTrace amountsQuinoline
Total Alkaloid Content2.4 (total quinoline alkaloids)Mixed quinoline alkaloids

The final steps in cuspareine biosynthesis involve the cyclization of intermediate compounds to form the tetrahydroquinoline core, followed by specific methylation reactions that introduce the methoxy groups characteristic of cuspareine [33] [35]. O-methyltransferase enzymes play crucial roles in these terminal biosynthetic steps, catalyzing the transfer of methyl groups from S-adenosylmethionine to specific hydroxyl positions on the developing alkaloid structure [33]. Recent research has identified polyneuridine aldehyde esterase orthologs that facilitate demethylation and decarboxylation reactions essential for proper alkaloid maturation [33].

Table 4: Biosynthetic Precursors and Intermediates in Quinoline Alkaloid Pathways

CompoundRole in PathwayEnzyme/Process
TryptophanPrimary amino acid precursorTryptophan decarboxylase
Anthranilic AcidAlternative quinoline precursorAnthranilate synthase
TryptamineAmine componentDecarboxylation
SecologaninMonoterpene componentMonoterpene pathway
StrictosidineCentral intermediateStrictosidine synthase
DihydrocorynantheineReduced intermediateReductase activity
Corynantheine AldehydeAldehyde intermediateAldehyde formation
Quinoline PrecursorRing formation precursorCyclization enzymes
Tetrahydroquinoline CoreCore alkaloid structureRing closure
CuspareineFinal methylated productO-methyltransferase

Transcriptional regulation of cuspareine biosynthesis involves complex networks of transcription factors, including basic helix-loop-helix, APETALA2/ethylene-responsive factor, and WRKY transcription factors [35]. Jasmonate signaling pathways play particularly important roles in coordinating alkaloid biosynthesis with environmental stress responses, ensuring that cuspareine production occurs in response to appropriate ecological pressures [35]. The tissue-specific and developmental regulation of these biosynthetic pathways ensures that cuspareine accumulates primarily in bark tissues where it can effectively contribute to plant defense mechanisms [35].

Ecological Role in Plant Defense Mechanisms

Cuspareine functions as a critical component of the chemical defense arsenal employed by Angostura trifoliata against various biotic and abiotic stresses [19] [21]. As a secondary metabolite, cuspareine contributes to the plant's defensive capabilities without directly participating in primary metabolic processes such as photosynthesis or respiration [18] [21]. The ecological significance of cuspareine extends beyond individual plant protection to encompass broader ecosystem interactions involving herbivores, pathogens, and competing plant species [19] [22].

The antimicrobial properties of cuspareine provide essential protection against pathogenic bacteria, fungi, and viruses that threaten plant health [19] [3]. Alkaloids in the quinoline family, including cuspareine, demonstrate potent antimicrobial activities through multiple mechanisms of action, including disruption of cellular membranes and interference with essential metabolic processes in target organisms [19] [32]. These compounds exhibit selective toxicity profiles that effectively neutralize threats while minimizing damage to beneficial microorganisms within the plant microbiome [19].

Root idioblasts in Rutaceae species, including Angostura trifoliata, serve as specialized storage sites for alkaloids such as cuspareine [20]. These unique cellular structures contain contents that react positively with Dragendorff's reagent and exhibit autofluorescent properties under ultraviolet light, indicating the presence of alkaloids and associated lipophilic compounds [20]. The strategic localization of cuspareine in root tissues provides underground protection against soil-borne pathogens and root-feeding herbivores [20].

The deterrent effects of cuspareine against herbivorous insects and larger animals contribute significantly to plant survival and reproductive success [22] [19]. Most alkaloids, including cuspareine, function as storage reservoirs for nitrogen while simultaneously serving as defensive elements against vertebrates, insects, and arthropods through their general toxic and deterrence effects [22]. The bitter taste associated with cuspareine and related alkaloids provides immediate sensory feedback that discourages continued feeding by potential herbivores [22].

Plant defense mechanisms involving cuspareine operate through both constitutive and inducible pathways [17] [18]. Constitutive defenses provide continuous protection through baseline alkaloid concentrations maintained in plant tissues, while inducible defenses respond to specific threat signals by rapidly increasing cuspareine production [17]. The integration of cuspareine-based defenses with other plant defense systems, including physical barriers and antimicrobial proteins, creates multiple layers of protection that enhance overall plant resilience [18] [21].

Traditional Extraction Methods from Rutaceae Family Species

Traditional extraction methods for obtaining cuspareine from Rutaceae family species have evolved over centuries of ethnobotanical practice, reflecting the accumulated knowledge of indigenous South American communities [24] [25]. These time-tested techniques prioritize the preservation of alkaloid integrity while maximizing extraction efficiency using readily available materials and simple equipment [28] [26]. The methods employed vary significantly depending on the intended use of the extracted material and the specific plant tissues being processed [27] [46].

Aqueous decoction represents the most fundamental traditional extraction method, involving the prolonged boiling of angostura bark in water to extract water-soluble alkaloids and bitter principles [24] [25]. This method typically requires 2-4 hours of continuous boiling, during which the bark releases its active compounds into the aqueous medium [44]. Traditional practitioners often enhance the extraction process by adding acidic substances such as lime juice or vinegar, which convert alkaloid bases into more water-soluble salt forms [28].

Table 5: Traditional Extraction Methods for Rutaceae Alkaloids

MethodSolvent SystemTemperature (°C)DurationTarget Compounds
Aqueous DecoctionWater (boiling)1002-4 hoursBitter principles, glycosides
Alcoholic MacerationEthanol (70-95%)Room temperature - 4024-72 hoursTotal alkaloids
Acid-Base ExtractionDilute HCl/NaOHRoom temperature1-2 hours per stepPure alkaloid bases
Steam DistillationWater vapor1003-6 hoursVolatile alkaloids
Petroleum Ether DefattingPetroleum etherRoom temperature6-12 hoursLipophilic impurities (removal)
Chloroform ExtractionChloroformRoom temperature4-8 hoursAlkaloid bases
Soxhlet ExtractionEthanol/Methanol78-656-12 hoursTotal alkaloids
Ultrasonic ExtractionEthanol/Water mixtures25-501-2 hoursAlkaloids, phenolics

Alcoholic maceration techniques utilize ethanol or other alcoholic solvents to extract cuspareine and related alkaloids through prolonged contact at room temperature [26] [28]. This method typically involves grinding dried bark material to increase surface area, then immersing the plant material in 70-95 percent ethanol for 24-72 hours with periodic agitation [26]. The resulting alcoholic extract contains both alkaloids and other lipophilic compounds, requiring further purification for isolation of specific alkaloids [26].

Advanced traditional extraction methods employ acid-base chemistry to achieve higher purity alkaloid preparations [28]. These techniques begin with acidic extraction to convert alkaloid bases into water-soluble salts, followed by alkalinization to precipitate pure alkaloid bases [28]. The process typically involves treating powdered bark with lime water to liberate free alkaloid bases, followed by extraction with chloroform or similar organic solvents [28]. The organic layer containing alkaloids is then treated with aqueous acid to separate alkaloids from lipophilic impurities [28].

Modern adaptations of traditional methods incorporate ultrasonic extraction and Soxhlet apparatus to enhance extraction efficiency while preserving the fundamental principles of traditional practice [26]. Ultrasonic extraction employs high-frequency sound waves to disrupt plant cell walls, facilitating the release of alkaloids into solvent systems [26]. Soxhlet extraction provides continuous solvent recycling, allowing for complete extraction of alkaloids from plant material using minimal solvent volumes [26]. These enhanced methods typically achieve higher yields of cuspareine and related alkaloids compared to purely traditional approaches while maintaining compatibility with traditional preparation philosophies [26] [27].

Cuspareine was first identified as an alkaloid constituent of angostura bark, derived from the South American tree Galipea officinalis Hancock, which grows on the mountainsides of Venezuela and along the banks of the Orinoco River [1] [2]. The compound was initially named without structural determination in early reports from the 1880s, and it was not until 1950 that Schläger and Leeb proposed the gross structure of N-methyl-2-[2′-(3″,4″-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline for cuspareine based on degradation studies [1].

The traditional isolation of cuspareine from Galipea officinalis bark involves sequential extraction protocols targeting the basic alkaloidal fraction. Houghton et al. demonstrated that the activity of an ethanolic extract of Galipea officinalis bark resides mainly in the basic alkaloidal fraction, despite the majority of alkaloids being present in the neutral fraction [3] [4]. The isolation procedure typically begins with extraction of the trunk bark using ethanol, followed by acid-base partitioning to separate the alkaloid components [3] [4].

The bark contains multiple quinoline alkaloids including cusparine, cuspareine, galipine, galipoidine, and galipoline [5]. Modern isolation techniques employ chromatographic separation methods, with six alkaloids having been successfully isolated from the bark including compounds not previously reported from G. officinalis and a new quinoline named allocuspareine [3] [4]. The structural determination of these isolated compounds relies heavily on spectroscopic methods, particularly 1H and 13C nuclear magnetic resonance spectroscopy, with comprehensive NMR data now available for three of these compounds reported for the first time [3] [4].

The natural product exhibits optical activity with [α]D values of −20.4 (c 6.8 in ethanol) and −22.8 (c 0.0135 in chloroform) reported for different isolation studies [1], confirming the non-racemic nature of the naturally occurring material. The absolute configuration has been established through synthetic studies and comparison of specific rotation values with synthetic samples [1] [2].

Aza-Diels–Alder Cycloaddition Approaches

The aza-Diels–Alder reaction represents a powerful synthetic strategy for constructing tetrahydroquinoline scaffolds, including those found in cuspareine. This methodology involves the cycloaddition of an imine dienophile with a diene component to form six-membered nitrogen-containing heterocycles [6] [7] [8]. The significance of the aza-Diels–Alder reaction for the construction of six-membered rings containing nitrogen is tremendous, though the development of asymmetric, particularly catalytic enantioselective intramolecular aza-Diels–Alder reactions in natural product synthesis remains highly challenging [8].

Recent advances in aza-Diels–Alder methodology have demonstrated the preparation of bioactive tetrahydroquinolines using various catalytic systems. Cerium(III) immobilized on functionalized halloysite has been employed as a catalyst for the aza-Diels–Alder cycloaddition reaction, providing an efficient synthetic method for tetrahydroquinoline production [6]. In this approach, an imine obtained from the reaction of an aniline derivative and a carbonyl compound undergoes cyclization with an alkene in the presence of the catalyst.

The inverse electron-demand aza-Diels–Alder reaction has proven particularly valuable, where azabutadiene reacts with electron-rich alkenes. Chiral Brønsted acid catalysis using phosphoric acid diesters derived from (R)-BINOL has enabled enantioselective transformations, with aldimine and enol ether substrates proceeding to give tetrahydroquinoline derivatives with excellent enantioselectivity [9]. This methodology provides access to the core tetrahydroquinoline structure found in cuspareine with high stereochemical control.

Inter- and intramolecular aza-Diels–Alder reactions have been classified based on whether they involve an imine as an electron-deficient dienophile or an imine as an electron-deficient azadiene [8]. The choice between these approaches depends on the specific structural requirements of the target molecule and the available starting materials. While cuspareine itself has not been synthesized using aza-Diels–Alder methodology as the key step, the reaction type remains highly relevant for accessing related tetrahydroquinoline alkaloids with similar structural features.

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis has emerged as the predominant approach for preparing enantiopure cuspareine, with multiple methodologies demonstrating high efficiency and selectivity. The most extensively studied approach involves asymmetric hydrogenation of quinoline derivatives, which has been successfully applied to cuspareine synthesis with excellent results.

The manganese-catalyzed asymmetric transfer hydrogenation represents a significant advancement in green synthesis methodology. This approach utilizes a water-stable manganese catalyst bearing an easily available aminobenzimidazole ligand, with ammonia borane serving as a green, cheap, and high atom-economical hydrogen source [10]. The reaction proceeds smoothly without requiring inert atmosphere protection, and various quinolines are transformed into desired products in high yields with up to 99% enantiomeric excess. The utility of this protocol was demonstrated through gram-scale total synthesis of (-)-cuspareine achieving 96% overall yield [10].

Iridium-catalyzed asymmetric hydrogenation has been employed successfully for cuspareine synthesis, with Yang and Zhou accomplishing the first total synthesis of (-)-galipeine (a related alkaloid) in seven steps with 54% overall yield from isovanillin [11]. This methodology establishes the absolute stereochemistry through the catalytic hydrogenation step and provides a general approach applicable to cuspareine synthesis.

The copper-catalyzed enantioselective alkynylation strategy developed by Morgan et al. represents another effective asymmetric approach [12]. This methodology employs chiral P,N ligands to template the enantioselective attack of copper acetylides on quinolinium ions formed through silylation of quinolones. The process yields alkynylated products in up to 92% yield with enantioselectivities reaching 97%. The methodology was successfully applied to synthesize (+)-cuspareine through alkynylation followed by global reduction and deprotection using palladium on carbon [12].
Rhodium-catalyzed hydroamination has been developed as a concise synthetic approach, with Berthold and Breit presenting asymmetric total syntheses of (-)-angustureine and (-)-cuspareine [13]. This methodology applies and refines rhodium-catalyzed hydroamination for stereoselective construction of chiral secondary amines, incorporating allene synthesis via boron-magnesium exchange and tetrahydroquinoline construction through hydroboration/Suzuki-Miyaura coupling sequences [13].

One-Pot Multistep Synthesis Optimization

One-pot multistep synthesis strategies have revolutionized cuspareine preparation by minimizing purification steps and improving overall efficiency. The most significant advancement in this area was reported by Diaz-Muñoz et al., who developed an unprecedented one-pot sequence for synthesizing tetrahydroquinoline alkaloids including cuspareine [14] [15].

This novel approach achieves the synthesis of cuspareine in 2-3 steps within a single reaction vessel, starting from Wittig adducts and proceeding through simultaneous debenzylation, reduction of double bonds, and N-methylation [14]. The methodology employs catalytic platinum dioxide under hydrogen atmosphere in methanol, with reaction times ranging from 8-10 days (192-240 hours). The process achieves overall yields of 30-83% for cuspareine synthesis [14] [15].

The mechanistic proposal for this one-pot sequence involves a catalytic cycle where platinum dioxide is reduced to metallic platinum in situ, which then catalyzes the simultaneous solvolytic N-methylation of the generated nor-alkaloids [15]. The N-methylation step represents the rate-limiting process, as observed through thin-layer chromatography monitoring, but this apparent disadvantage is fully compensated by the overall efficiency and cost reduction compared to stepwise synthesis [15].

The tandem Wittig-hydrogenation methodology developed by other research groups demonstrates similar one-pot efficiency [16]. This approach represents formal C(sp³)-C(sp³) bond construction operating under mild conditions with high yields and broad scope. Chemoselectivity for olefin reduction is observed, and the methodology has been successfully demonstrated in formal synthesis of (±)-cuspareine [16]. The chemoselectivity in the reduction step appears to result from partial catalyst poisoning after the first step, which adds to the power of the one-pot procedure [16].

The one-pot approach involving enzymatic kinetic resolution has been developed by Brazilian researchers, achieving enantioselective synthesis of cuspareine in five steps with overall yields of 21.2-37.5% [17]. This synthetic route comprises two key steps: enzymatic kinetic resolution to control the C-2 stereocenter, affording α-amino esters as chiral intermediates with high enantiomeric excess, and Wittig olefination using phase-transfer systems [17].

Green Chemistry Approaches in Alkaloid Synthesis

Green chemistry principles have been increasingly incorporated into cuspareine synthesis, with emphasis on reducing environmental impact while maintaining synthetic efficiency. The most notable advancement in this area is the manganese-catalyzed asymmetric transfer hydrogenation in water, which represents the first example of manganese-catalyzed asymmetric transfer hydrogenation of N-heteroaromatics in aqueous media [10].

This methodology employs ammonia borane as a hydrogen source, which is regarded as environmentally benign, economical, and highly atom-efficient [10]. The water-stable manganese catalyst eliminates the need for inert atmosphere protection, significantly reducing energy requirements and operational complexity. The process achieves excellent results with various quinolines transformed into desired products in high yields and up to 99% enantiomeric excess, demonstrating that green chemistry approaches need not compromise synthetic efficiency [10].

Bio-based solvents have been explored for key coupling reactions in alkaloid synthesis. Eucalyptol has been investigated as a bio-based solvent for Buchwald-Hartwig reactions on O,S,N-heterocycles [18]. These reactions proceed at temperatures of 70-115°C with reaction times of 3-48 hours, providing sustainable alternatives to traditional organic solvents while maintaining reaction efficiency [18].

Mechanochemical synthesis approaches offer solvent-free alternatives for constructing heterocyclic frameworks relevant to alkaloid synthesis. Ball milling techniques under ambient temperature have been developed for various coupling reactions, eliminating the need for hazardous solvents while achieving high yields and excellent regioselectivity [19]. These methods demonstrate high EcoScale metrics and low E-factors, indicating superior environmental performance [19].

The chemoenzymatic approach developed for cuspareine synthesis incorporates enzymatic kinetic resolution as a key green chemistry element [17]. Candida antarctica lipase is employed to achieve highly selective kinetic resolution of racemic amino acid derivatives, providing access to both enantiomers with excellent enantiomeric excess. This biological catalyst operates under mild conditions without requiring toxic heavy metals or harsh reaction conditions [17].

Water as a reaction medium has been successfully employed in several cuspareine synthesis steps, particularly in the manganese-catalyzed transfer hydrogenation methodology [10]. The use of aqueous media eliminates organic solvent waste and simplifies product isolation, as many organic products can be extracted directly from the aqueous reaction mixture. This approach aligns with green chemistry principles by reducing volatile organic compound emissions and improving worker safety [10].

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

311.188529040 g/mol

Monoisotopic Mass

311.188529040 g/mol

Heavy Atom Count

23

UNII

50NB6Z9LUW

Dates

Last modified: 08-10-2024

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